2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1116240-01-7
VCID: VC2702345
InChI: InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I
Molecular Formula: C13H8Cl2IN3O2S
Molecular Weight: 468.1 g/mol

2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.: 1116240-01-7

Cat. No.: VC2702345

Molecular Formula: C13H8Cl2IN3O2S

Molecular Weight: 468.1 g/mol

* For research use only. Not for human or veterinary use.

2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine - 1116240-01-7

Specification

CAS No. 1116240-01-7
Molecular Formula C13H8Cl2IN3O2S
Molecular Weight 468.1 g/mol
IUPAC Name 2,4-dichloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3
Standard InChI Key ATYBQGYSTLWUBH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I

Introduction

Chemical Structure and Properties

Structural Characteristics

2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine features a functionalized pyrrolo[2,3-d]pyrimidine core with four key structural elements:

  • Two chlorine atoms at positions 2 and 4 of the pyrimidine ring

  • An iodine atom at position 5 of the pyrrole ring

  • A tosyl (p-toluenesulfonyl) group attached to the nitrogen at position 7

  • The fused bicyclic pyrrolo[2,3-d]pyrimidine scaffold

The tosyl group serves as both a protecting group for the pyrrole nitrogen and as an activating group that increases the reactivity of the heterocyclic system toward nucleophilic substitution reactions .

Physical and Chemical Properties

Based on the analysis of related compounds in the pyrrolo[2,3-d]pyrimidine series, the following properties can be estimated for 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine:

PropertyValueBasis
Molecular FormulaC₁₃H₈Cl₂IN₃O₂SStructural composition
Molecular Weight468.09 g/molCalculated from formula
Physical AppearanceWhite to off-white solidBased on similar compounds
Melting PointEstimated 160-180°CExtrapolated from related compounds
SolubilitySoluble in DMSO, DMF, chloroform, dichloromethane; poorly soluble in water and alcoholsBased on similar tosylated compounds
Storage ConditionsStore under inert atmosphere at 2-8°CRecommended for similar halogenated derivatives

The chemical reactivity of this compound is primarily determined by the three halogen substituents and the tosyl group:

  • The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution reactions

  • The iodine at position 5 can participate in various metal-catalyzed coupling reactions (Suzuki, Heck, Sonogashira)

  • The tosyl group can be cleaved under basic or reductive conditions to regenerate the free pyrrole NH

Synthesis Methodologies

General Synthetic Approach

The synthesis of 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically follows a sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. Based on established methodologies for related compounds, a general synthetic route can be outlined:

  • Starting with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sequential introduction of functional groups through established reactions

  • Purification using column chromatography or recrystallization techniques

Detailed Synthetic Procedure

The following synthetic route represents a viable approach to 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine based on procedures reported for similar derivatives:

Step 1: Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine serves as a valuable building block in medicinal chemistry for several reasons:

  • The chlorine atoms at positions 2 and 4 provide sites for nucleophilic substitution, allowing the introduction of amino, alkoxy, or thio groups

  • The iodine at position 5 enables various coupling reactions for carbon-carbon bond formation

  • The tosyl group protects the pyrrole nitrogen during these transformations and can be selectively removed later

These features make the compound particularly useful in the synthesis of kinase inhibitors and other biologically active molecules that require precise functionalization of the pyrrolo[2,3-d]pyrimidine scaffold .

Related Bioactive Compounds

The pyrrolo[2,3-d]pyrimidine core is found in several important pharmaceutical compounds:

  • Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions

  • N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which have been investigated as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with potential antiangiogenic and antitumor properties

  • Various other kinase inhibitors targeting different cellular signaling pathways

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold, combined with the synthetic utility of halogenated intermediates like 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, continues to drive its application in drug discovery efforts.

Hazard CategoryPotential RisksPrecautionary Measures
Acute ToxicityMay be harmful if swallowed (H302)
May be harmful if inhaled (H332)
Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
Wash hands thoroughly after handling
Skin/Eye IrritationMay cause skin irritation (H315)
May cause serious eye irritation (H319)
Wear protective gloves/protective clothing/eye protection/face protection (P280)
Specific Target Organ ToxicityMay cause respiratory irritation (H335)Use only in a well-ventilated area or fume hood
Storage Requirements-Store in a tightly closed container
Store under inert atmosphere at 2-8°C

Emergency procedures should follow standard protocols for organic chemicals, including:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)

  • In case of skin contact: Wash with plenty of soap and water

  • If inhaled: Remove person to fresh air and keep comfortable for breathing

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